琥珀酸乙酯酰氯

描述

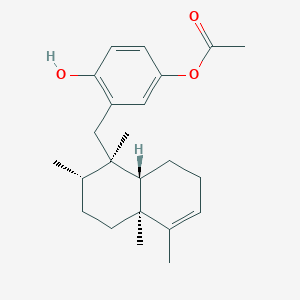

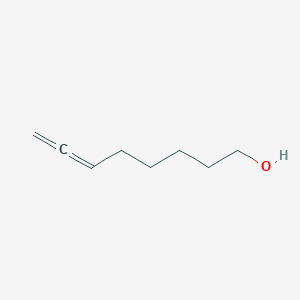

Butanoic acid, 4-chloro-4-oxo-, ethyl ester, also known as ethyl 4-chloro-4-oxobutanoate, is an organic compound with the molecular formula C6H9ClO3 and a molecular weight of 164.59 g/mol . This compound is a derivative of butanoic acid and is characterized by the presence of a chloro and oxo group on the fourth carbon atom, along with an ethyl ester functional group .

科学研究应用

Butanoic acid, 4-chloro-4-oxo-, ethyl ester has several applications in scientific research:

作用机制

Ethyl succinyl chloride, also known as Ethyl 4-chloro-4-oxobutanoate, Butanoic acid, 4-chloro-4-oxo-, ethyl ester, Ethyl 4-chloro-4-oxobutyrate, or Ethyl 3-(chloroformyl)propionate, is a chemical compound with the molecular formula C6H9ClO3 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

It’s worth noting that succinylcholine, a similar compound, acts on the post-synaptic cholinergic receptors found on motor endplates .

Mode of Action

It binds to the post-synaptic cholinergic receptors found on motor endplates, inducing first transient fasciculations followed by skeletal muscle paralysis .

Biochemical Pathways

Succinic acid, a related compound, is an intermediate metabolite of the tricarboxylic acid cycle .

Result of Action

It has been used in the synthesis of polymer-supported bifunctional catalysts, succinimidyl ester of benzo(a)pyrene, and succinate prodrugs of curcuminoids .

Action Environment

It is recommended to store the compound in a dry, cool, and well-ventilated place, away from heat, sparks, and flame .

生化分析

Biochemical Properties

It is known that it is used in the synthesis of various compounds, including polymer-supported bifunctional catalysts, succinimidyl ester of benzo(a)pyrene, and succinate prodrugs of curcuminoids

Cellular Effects

It has been used to treat cellulose nanocrystals (CNCs) to improve their interfacial compatibility with poly(butylene succinate) (PBS), a biodegradable polyester This suggests that Ethyl succinyl chloride may interact with cellular components and influence their properties

Temporal Effects in Laboratory Settings

In laboratory settings, Ethyl succinyl chloride has been used to modify CNCs, which were then incorporated into PBS fibers . The effects of this modification on the chemical structure, wettability, dispersion, thermal properties, and mechanical properties of the composite fibers were investigated

Metabolic Pathways

It is known to be involved in the synthesis of various compounds

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-chloro-4-oxo-, ethyl ester typically involves the reaction of butanoic acid derivatives with chlorinating agents. One common method is the reaction of ethyl butanoate with thionyl chloride (SOCl2) to introduce the chloro group, followed by oxidation to form the oxo group . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of butanoic acid, 4-chloro-4-oxo-, ethyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

化学反应分析

Types of Reactions

Butanoic acid, 4-chloro-4-oxo-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or primary amines under basic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

相似化合物的比较

Similar Compounds

Ethyl 4-chloro-3-oxobutanoate: Similar in structure but with the oxo group on the third carbon atom.

Ethyl succinyl chloride: Another derivative of butanoic acid with similar reactivity but different functional groups.

Uniqueness

Butanoic acid, 4-chloro-4-oxo-, ethyl ester is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to undergo both oxidation and reduction reactions, as well as nucleophilic substitutions, makes it a versatile intermediate in organic synthesis .

属性

IUPAC Name |

ethyl 4-chloro-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO3/c1-2-10-6(9)4-3-5(7)8/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZFDJXHLQQSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065818 | |

| Record name | Butanoic acid, 4-chloro-4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14794-31-1 | |

| Record name | Ethyl succinyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14794-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4-chloro-4-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014794311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 4-chloro-4-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 4-chloro-4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(chloroformyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 4-chloro-4-oxobutanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFH5LG292R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What are the primary applications of Ethyl succinyl chloride in chemical synthesis?

A1: Ethyl succinyl chloride serves as a versatile building block in organic synthesis. It acts as a precursor for introducing specific functionalities into larger molecules. For instance, it's used in the synthesis of:

- α-Keto Esters: [] Platinum-catalyzed C–H acylation of compounds like 2-aryloxypyridines with ethyl chlorooxoacetate produces α-keto esters, valuable intermediates in organic synthesis. Interestingly, ethyl chlorooxoacetate demonstrates higher reactivity than ethyl succinyl chloride in this reaction. [] You can find more information about this reaction in the paper titled "Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate" available on Semantic Scholar: .

- γ-Keto Esters: [] Ethyl succinyl chloride successfully reacts with 2-(2-methylphenoxy)pyridine to yield γ-keto esters. []

- Aminolevulinic Acid (ALA): [] ALA, a precursor to hemoglobin and a photodynamic drug, can be synthesized starting with ethyl succinyl chloride. The process involves cyanidation, reduction, and hydrolysis. [] For a deeper dive into this process, refer to the paper "Research on synthesization of aminolevulinic acid" on Semantic Scholar: .

- Estradiol Ester Derivatives: [] Reacting estradiol with ethyl succinyl chloride through esterification yields estradiol ester derivatives. Some of these derivatives have shown promising anti-tumor activity in vitro against breast cancer cell lines. [] More details on these findings can be found in the paper "Synthesis and Anti-tumor Activity Evaluation of Estradiol Ester Derivatives" on Semantic Scholar: .

- Pyrimido Annulated Analogues: [] Ethyl succinyl chloride plays a crucial role in the multi-step synthesis of pyrimido annulated analogues of carbazolo condensed azepinones, compounds with potential medicinal applications, including analgesic activity. []

Q2: How is ethyl succinyl chloride typically synthesized?

A2: Two main synthetic routes are commonly employed:

- From Succinic Anhydride: [] Ethyl succinyl chloride can be prepared by reacting succinic anhydride with ethanol and thionyl chloride. This method involves esterification followed by acidylation. Optimal yields (82%) are achieved with a 1:1.2:1.2 molar ratio of succinic anhydride:alcohol:thionyl chloride, an esterification temperature of 80°C for 1 hour, and an acidylation temperature of 95°C for 3 hours. []

- From Monoethyl Succinate: [] An alternative approach uses monoethyl succinate and thionyl chloride as starting materials. Research indicates that a 1.6:1 molar ratio of thionyl chloride to monoethyl succinate at a reaction temperature of 43°C for 3 hours results in a 95% yield of ethyl succinyl chloride. []

Q3: What is the role of ethyl succinyl chloride in the preparation of reinforced poly (butylene succinate) composite fibers?

A3: Ethyl succinyl chloride is a key component in the synthesis of reinforced poly (butylene succinate)/ethyl succinyl chloride cellulose nanocrystal composite fibers. [] While the provided abstract doesn't delve into the specific reaction mechanism, it highlights the significance of ethyl succinyl chloride in creating these composite materials. [] These composite fibers are likely to have applications in various fields due to their enhanced properties.

Q4: Are there alternative methods for synthesizing compounds typically made using ethyl succinyl chloride?

A4: Yes, research is ongoing to discover and optimize alternative synthetic routes for compounds traditionally synthesized using ethyl succinyl chloride. This is particularly relevant for ALA production. For example, utilizing starting materials like furfurylamine, tetrahydrofurfurylamine, 5-hydroxymethyl furfural, levulinic acid, monomethyl malonic acid, and glycine presents alternative pathways for ALA synthesis. [] Each of these methods has its advantages and disadvantages in terms of yield, cost, and environmental impact.

Q5: What spectroscopic data is available for characterizing ethyl succinyl chloride?

A5: While the provided abstracts don't delve into detailed spectroscopic characterization of ethyl succinyl chloride, standard techniques like Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are routinely employed to confirm its structure and purity. [] For example, in the synthesis of propyl-bridged biferrocenyl substituted pyridazinone, researchers confirmed the final compound's structure using IR, 1H NMR, and MS. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furo[3,2-c]pyridin-6-ylmethanol](/img/structure/B44711.png)